2,2',3,3',4,5,6-Heptabromobiphenyl

LogP Hydrophobicity PBB congeners

2,2′,3,3′,4,5,6‑Heptabromobiphenyl is a specific polybrominated biphenyl (PBB) congener bearing seven bromine atoms on a biphenyl scaffold. It belongs to the theoretical family of 209 PBB congeners, of which only a subset have been identified in environmental or technical samples.

Molecular Formula C12H3Br7
Molecular Weight 706.5 g/mol
CAS No. 955955-59-6
Cat. No. B12702353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2',3,3',4,5,6-Heptabromobiphenyl
CAS955955-59-6
Molecular FormulaC12H3Br7
Molecular Weight706.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)Br)C2=C(C(=C(C(=C2Br)Br)Br)Br)Br
InChIInChI=1S/C12H3Br7/c13-5-3-1-2-4(7(5)14)6-8(15)10(17)12(19)11(18)9(6)16/h1-3H
InChIKeySMVYDWVPKUOWAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2′,3,3′,4,5,6-Heptabromobiphenyl (CAS 955955-59-6) – Analytical and Physical–Chemical Baseline for a Heptabrominated Biphenyl Congener


2,2′,3,3′,4,5,6‑Heptabromobiphenyl is a specific polybrominated biphenyl (PBB) congener bearing seven bromine atoms on a biphenyl scaffold. It belongs to the theoretical family of 209 PBB congeners, of which only a subset have been identified in environmental or technical samples [1]. The compound possesses a molecular formula C₁₂H₃Br₇, an average mass of 706.48 Da, and a monoisotopic mass of 699.45 Da . Although the CAS registry number 955955‑59‑6 is listed as unverified, the congener is structurally equivalent to 1,2,3,4,5‑pentabromo‑6‑(2,3‑dibromophenyl)benzene and is cross‑referenced under the alternative CAS 35194‑78‑6 [2]. The compound is primarily employed as an analytical reference standard for the identification and quantification of PBB residues in environmental matrices, and it serves as a model congener in toxicological and environmental‑fate studies [3].

Why 2,2′,3,3′,4,5,6‑Heptabromobiphenyl Cannot Be Replaced by a “Generic” Heptabromobiphenyl – The Conundrum of Congener‑Specific Behavior


PBB congeners are not interchangeable surrogates. Even within the heptabrominated subclass, the exact positions of bromine substituents critically govern physicochemical properties such as hydrophobicity (log P), water solubility, and chromatographic retention, as well as biological endpoints including aryl hydrocarbon receptor (AhR) activation and metabolic half‑life [1][2]. For instance, ortho‑substitution reduces biphenyl planarity, lowering log P and altering bioaccumulation potential compared to non‑ortho or mono‑ortho isomers [1]. Substituting 2,2′,3,3′,4,5,6‑heptabromobiphenyl with a different heptabromo congener would therefore introduce uncontrolled variation in analytical quantification, environmental fate modeling, and toxicological interpretation. The quantitative evidence below substantiates these congener‑specific differences and demonstrates why procurement based on a precise congener identity, rather than a generic “heptabromobiphenyl,” is essential.

Quantitative Differentiation of 2,2′,3,3′,4,5,6‑Heptabromobiphenyl vs. Positional Isomers and In‑Class Alternatives


Predicted log P Value of 7.21 Distinguishes This Highly Ortho‑Substituted Congener from Less‑Substituted Heptabromobiphenyl Isomers

The predicted log P of 2,2′,3,3′,4,5,6‑heptabromobiphenyl is 7.21 (ALOGPS algorithm) [1]. In polyhalogenated biphenyls, each additional ortho‑bromine reduces planarity and thereby lowers log P relative to non‑ortho or mono‑ortho isomers of the same bromine number. For heptabrominated congeners with fewer ortho‑substituents, log P values are expected to rise into the range of approximately 8.0–8.5 based on established quantitative structure–property relationships for PCBs and PBBs [2].

LogP Hydrophobicity PBB congeners

Water Solubility of 3.7 × 10⁻⁵ g L⁻¹ – A Quantitative Benchmark for Congener‑Specific Aqueous Mobility

The predicted water solubility of 2,2′,3,3′,4,5,6‑heptabromobiphenyl is 3.7 × 10⁻⁵ g L⁻¹ (ALOGPS) [1]. For PBBs, water solubility generally decreases with increasing bromine content, but among heptabromo isomers it is modulated by substitution pattern. While experimental solubility data for individual heptabromo congeners are scarce, the relatively high ortho‑substitution in this compound is expected to enhance aqueous solubility slightly compared to non‑ortho or mono‑ortho heptabromo isomers, whose solubility may be as low as ~1 × 10⁻⁵ g L⁻¹ [2].

Water solubility Environmental fate PBB congeners

Predicted Boiling Point of 492.6 °C – A Differentiator for Thermal Stability Relative to Lower‑Brominated PBBs

2,2′,3,3′,4,5,6‑Heptabromobiphenyl has a predicted boiling point of 492.6 ± 40.0 °C at 760 mmHg . This value is substantially higher than that of lower‑brominated PBBs, e.g., 2,2′,4,4′,5,5′‑hexabromobiphenyl (PBB‑153) which boils at ~470 °C (estimated), and is consistent with the increased molar mass and polarizability imparted by the seventh bromine atom [1].

Boiling point Thermal stability PBB congeners

Application Scenarios Where 2,2′,3,3′,4,5,6‑Heptabromobiphenyl Provides Verifiable Advantage


Environmental Residue Monitoring as a Congener‑Specific Quantifier Ion Standard

In GC/ECNI‑MS methods for PBB quantification in marine biota and sediment, the use of 2,2′,3,3′,4,5,6‑heptabromobiphenyl as a congener‑specific standard ensures accurate peak assignment. Its predicted log P and water solubility differentiate it from co‑eluting heptabromo isomers, and its unique substitution pattern yields a characteristic retention index on 5 %‑phenyl‑methylpolysiloxane columns [1]. This prevents misidentification that can occur when a generic heptabromobiphenyl standard is employed.

Calibration of Bioaccumulation Models Requiring Congener‑Resolved Hydrophobicity Data

The lower predicted log P (7.21) of this highly ortho‑substituted congener, relative to other heptabromobiphenyls, makes it a valuable calibrant for partitioning‑based bioaccumulation models. Using a congener with well‑defined (albeit predicted) hydrophobicity allows more accurate parameterization of food‑web models than relying on a class‑average log P [2].

Toxicological Studies Focused on Structure–Activity Relationships for AhR Activation

Because ortho‑substitution strongly modulates AhR binding affinity, 2,2′,3,3′,4,5,6‑heptabromobiphenyl serves as a key probe molecule in structure–activity studies. Its distinct substitution pattern provides a reference point for quantifying the effect of multiple ortho‑bromines on receptor activation, enabling comparison with non‑ortho heptabromo congeners that exhibit higher AhR potency [3].

High‑Temperature Stability Testing in Flame‑Retardant Research

The predicted boiling point of 492.6 °C makes this congener a candidate for thermal degradation studies of PBB‑containing materials. Its higher boiling point relative to hexabromobiphenyls allows it to serve as a marker for the heavy fraction of technical PBB mixtures, aiding in the forensic analysis of legacy contamination .

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